molecular formula C9H17NO B1656681 9-Oxa-1-azaspiro[5.5]undecane CAS No. 53702-82-2

9-Oxa-1-azaspiro[5.5]undecane

Cat. No.: B1656681
CAS No.: 53702-82-2
M. Wt: 155.24
InChI Key: HNYYNSTWKWZXAG-UHFFFAOYSA-N
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Description

9-Oxa-1-azaspiro[5.5]undecane is a spirocyclic compound characterized by a unique structural feature where a nitrogen atom and an oxygen atom are incorporated into a spirocyclic framework. This compound has garnered significant interest in medicinal chemistry due to its diverse biological activities and potential as a drug-like molecule .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Oxa-1-azaspiro[5.5]undecane can be achieved through various methods. One notable approach involves the Prins cyclization reaction, which allows the construction of the spirocyclic scaffold in a single step. Another method involves a six-step synthetic route using the olefin metathesis reaction on a Grubbs catalyst, although this approach is complex and expensive .

Industrial Production Methods

Industrial production methods for 9-Oxa-1-azaspiro[5 the Prins cyclization reaction offers a more straightforward and potentially scalable approach for industrial applications .

Chemical Reactions Analysis

Types of Reactions

9-Oxa-1-azaspiro[5.5]undecane undergoes various chemical reactions, including:

    Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds .

Scientific Research Applications

9-Oxa-1-azaspiro[5.5]undecane has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 9-Oxa-1-azaspiro[5.5]undecane involves its interaction with specific molecular targets. For instance, as an antituberculosis agent, it inhibits the MmpL3 protein, which is essential for the survival of Mycobacterium tuberculosis. This inhibition disrupts the transport of essential molecules, leading to the death of the bacterial cells .

Comparison with Similar Compounds

Similar Compounds

  • 3-Oxa-9-azaspiro[5.5]undecane
  • 9-(4-tert-butylbenzyl)-4-fluoro-1-oxa-9-azaspiro[5.5]undecane
  • 9-(4-tert-butylbenzyl)-4,4-difluoro-1-oxa-9-azaspiro[5.5]undecane

Uniqueness

9-Oxa-1-azaspiro[5.5]undecane stands out due to its diverse biological activities and potential as a drug-like molecule. Its unique spirocyclic structure combines the flexibility of aliphatic compounds with a limited number of degrees of freedom, making it a privileged structure in medicinal chemistry .

Properties

IUPAC Name

9-oxa-1-azaspiro[5.5]undecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO/c1-2-6-10-9(3-1)4-7-11-8-5-9/h10H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNYYNSTWKWZXAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC2(C1)CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90718889
Record name 9-Oxa-1-azaspiro[5.5]undecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90718889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53702-82-2
Record name 9-Oxa-1-azaspiro[5.5]undecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90718889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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